molecular formula C22H26N2O3 B2371064 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide CAS No. 941991-72-6

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2371064
CAS RN: 941991-72-6
M. Wt: 366.461
InChI Key: GKLVPHFMUYHFFW-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, also known as ITA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ITA is a small molecule that exhibits a wide range of biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Cyclization Reactions and Synthesis of Complex Molecules

Isoquinoline derivatives are often used in cyclization reactions to synthesize complex molecules. For example, a study describes a high-yielding cyclization of a related compound to synthesize (±)-crispine A, showcasing the potential of isoquinoline derivatives in facilitating complex molecular syntheses (King, 2007).

Structural Aspects and Properties of Compounds

Another study focused on the structural aspects of amide-containing isoquinoline derivatives, exploring their interactions with mineral acids and their ability to form gels and crystalline solids. This highlights the structural versatility and potential application of such compounds in materials science (Karmakar, Sarma, & Baruah, 2007).

Antiproliferative Activities

Isoquinoline derivatives have also been evaluated for their antiproliferative activities against various cancer cell lines, indicating potential applications in cancer research and therapy. A specific compound was found to be highly effective against nasopharyngeal carcinoma cells, demonstrating the relevance of these compounds in medicinal chemistry (Chen et al., 2013).

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds is another area where isoquinoline derivatives are utilized. A study detailed the synthesis of methoxy-indolo[2,1‐a]isoquinolines with potential cytostatic activity, illustrating the role of these compounds in developing new therapeutic agents (Ambros, Angerer, & Wiegrebe, 1988).

Microbial Transformation and Pharmacological Studies

Research on the microbial transformation of isoquinoline alkaloids and their metabolites has shown potential for these compounds in anti-inflammatory, antimicrobial, and anticancer applications. This suggests the broad utility of isoquinoline derivatives in pharmacology and drug development (El-Aasr et al., 2021).

properties

IUPAC Name

2-(2-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)13-24-19-10-9-18(12-17(19)8-11-22(24)26)23-21(25)14-27-20-7-5-4-6-16(20)3/h4-7,9-10,12,15H,8,11,13-14H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLVPHFMUYHFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

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